molecular formula C8H16N2 B6203522 3-cyclopropyl-1-methylpiperazine CAS No. 1338999-42-0

3-cyclopropyl-1-methylpiperazine

Cat. No. B6203522
CAS RN: 1338999-42-0
M. Wt: 140.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-1-methylpiperazine (3-CMP) is a cyclic organic compound that belongs to the class of piperazines. It is a colorless, crystalline solid with a melting point of 85°C and is soluble in water and organic solvents. 3-CMP has a variety of applications in the fields of medicine, pharmacology, and biochemistry. It is used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and as a starting material in the synthesis of other compounds, such as insecticides and herbicides. 3-CMP is also used as a reagent in the synthesis of organic compounds and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methylpiperazine is not yet fully understood. However, it is believed that 3-cyclopropyl-1-methylpiperazine binds to certain proteins, such as receptors, and alters their structure and/or function. This binding is thought to result in a variety of biochemical and physiological effects, such as the inhibition of certain enzymes, the activation of certain pathways, and the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-cyclopropyl-1-methylpiperazine are not yet fully understood. However, it is believed that 3-cyclopropyl-1-methylpiperazine has a variety of effects on the body, such as the inhibition of certain enzymes, the activation of certain pathways, and the regulation of gene expression. It has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-cyclopropyl-1-methylpiperazine in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is a relatively stable compound that can be stored for extended periods of time. The main limitation of using 3-cyclopropyl-1-methylpiperazine in laboratory experiments is that its mechanism of action is not yet fully understood, so it is difficult to accurately predict the effects it will have on a given system.

Future Directions

There are a number of potential future directions for research involving 3-cyclopropyl-1-methylpiperazine. These include further investigations into its mechanism of action, its effects on various biochemical and physiological processes, and its potential applications in medicine and pharmacology. Additionally, further research could be conducted into the synthesis and purification of 3-cyclopropyl-1-methylpiperazine, as well as its use as a reagent in organic reactions. Finally, research could be conducted into the potential toxicological effects of 3-cyclopropyl-1-methylpiperazine and its potential use as a pesticide or herbicide.

Synthesis Methods

3-cyclopropyl-1-methylpiperazine can be synthesized by the reaction of 1-methylpiperazine with cyclopropyl bromide in the presence of a base, such as potassium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The yield of the reaction is typically in the range of 70-80%.

Scientific Research Applications

3-cyclopropyl-1-methylpiperazine is used as a research tool in a variety of fields, including pharmacology and biochemistry. In pharmacology, it is used to study the mechanism of action of certain drugs, such as anti-inflammatory drugs. In biochemistry, it is used to study the structure and function of enzymes, such as proteases. It is also used to study the structure and function of proteins, such as receptors.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-1-methylpiperazine involves the reaction of cyclopropylamine with 1-methylpiperazine in the presence of a suitable catalyst.", "Starting Materials": [ "Cyclopropylamine", "1-Methylpiperazine" ], "Reaction": [ "Add cyclopropylamine to a reaction flask", "Add 1-methylpiperazine to the reaction flask", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] }

CAS RN

1338999-42-0

Product Name

3-cyclopropyl-1-methylpiperazine

Molecular Formula

C8H16N2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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